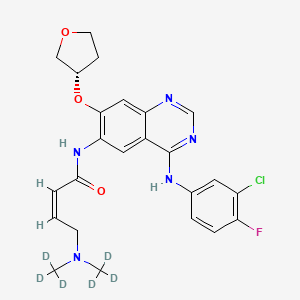
Ternatin B4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ternatin B4 is a cyclic peptide natural product known for its unique biological activities It is a member of the ternatin family, which are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ternatin B4 involves multiple steps, including the formation of peptide bonds and the introduction of acyl groups. The process typically starts with the synthesis of the core peptide structure, followed by the selective acylation of specific amino acid residues. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms capable of producing the compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ternatin B4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ternatin B4 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study peptide synthesis and modification techniques.
Biology: It is employed in studies investigating protein synthesis and cellular processes.
Industry: The compound is explored for its use in developing new pharmaceuticals and biotechnological applications.
Wirkmechanismus
Ternatin B4 exerts its effects by binding to the elongation factor-1A (eEF1A) in the GTP-bound state, forming a ternary complex with aminoacyl-tRNA. This binding inhibits the accommodation of aminoacyl-tRNA into the ribosomal A site, thereby preventing protein synthesis . The inhibition of eEF1A disrupts the translation elongation process, leading to the suppression of protein production in cells.
Vergleich Mit ähnlichen Verbindungen
Ternatin B4 is often compared with other cyclic peptides such as Didemnin B and Cytotrienin. These compounds share a similar mechanism of action by targeting the elongation factor-1A (eEF1A) complex . this compound exhibits distinct kinetic properties and inhibition efficacies, making it unique in its biological activity. Similar compounds include:
- Didemnin B
- Cytotrienin
- Ternatin A1, A2, B1, B2, D1, and D2
These compounds differ in their structural features and specific biological activities, highlighting the diversity within the cyclic peptide family.
Eigenschaften
Molekularformel |
C60H64O34 |
|---|---|
Molekulargewicht |
1329.1 g/mol |
IUPAC-Name |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate |
InChI |
InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |
InChI-Schlüssel |
LPANCZMXTVCHJO-XSNITHBASA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)[O-])O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


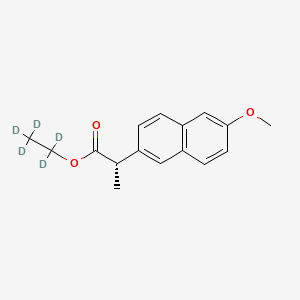
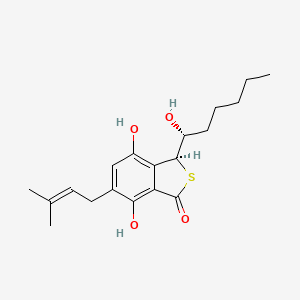
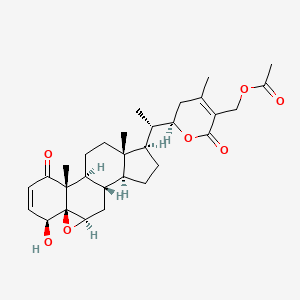
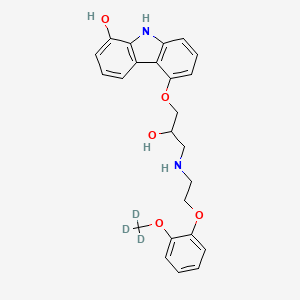
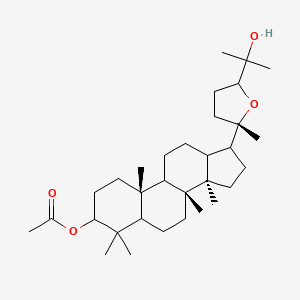
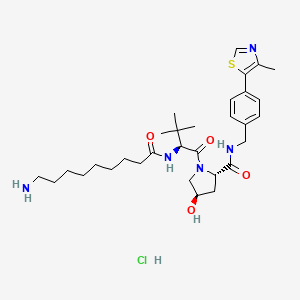
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
